molecular formula C20H22N2O3 B11112773 (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11112773
M. Wt: 338.4 g/mol
InChI Key: WMRBTTICAUAOEB-UHFFFAOYSA-N
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Description

1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group

Preparation Methods

The synthesis of 1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the benzyl group through reductive amination or similar methods. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The benzodioxine moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.

    Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds within the benzodioxine ring.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors, modulating their activity and thereby influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential binding to GABA or serotonin receptors.

Comparison with Similar Compounds

1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE can be compared to other compounds with similar structures, such as:

The uniqueness of 1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C20H22N2O3/c23-20(17-6-7-18-19(14-17)25-13-12-24-18)22-10-8-21(9-11-22)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2

InChI Key

WMRBTTICAUAOEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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